3-(1,3-Benzodioxol-5-yl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole
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Overview
Description
3-(2H-1,3-BENZODIOXOL-5-YL)-5-[(4-NITROPHENOXY)METHYL]-1,2,4-OXADIAZOLE is a complex organic compound that features a benzodioxole ring, a nitrophenoxy group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-BENZODIOXOL-5-YL)-5-[(4-NITROPHENOXY)METHYL]-1,2,4-OXADIAZOLE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Oxadiazole Ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Nitrophenoxy Group: This can be done through nucleophilic substitution reactions where a nitrophenol reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production methods for such compounds would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This might include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring or the nitrophenoxy group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially at the oxadiazole ring or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as halides or sulfonates in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, derivatives of this compound might be studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
Medicinal chemistry applications could include the development of new drugs, particularly if the compound or its derivatives exhibit biological activity such as antimicrobial or anticancer properties.
Industry
In the industrial sector, such compounds might be used in the development of new materials, including polymers or as intermediates in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For instance, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
3-(2H-1,3-BENZODIOXOL-5-YL)-5-METHYL-1,2,4-OXADIAZOLE: Lacks the nitrophenoxy group, which might affect its reactivity and applications.
5-(4-NITROPHENOXY)-1,2,4-OXADIAZOLE: Does not have the benzodioxole ring, which could influence its chemical properties and biological activity.
Uniqueness
The presence of both the benzodioxole ring and the nitrophenoxy group in 3-(2H-1,3-BENZODIOXOL-5-YL)-5-[(4-NITROPHENOXY)METHYL]-1,2,4-OXADIAZOLE makes it unique, potentially offering a combination of properties from both functional groups, such as enhanced reactivity or specific biological activity.
Properties
Molecular Formula |
C16H11N3O6 |
---|---|
Molecular Weight |
341.27 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H11N3O6/c20-19(21)11-2-4-12(5-3-11)22-8-15-17-16(18-25-15)10-1-6-13-14(7-10)24-9-23-13/h1-7H,8-9H2 |
InChI Key |
YYTPHVYABLSBKF-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)COC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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